Ferric carboxymaltose, marketed under the brand name Injectafer among others, is a colloidal iron(III) hydroxide complexed with carboxymaltose carbohydrate. [, , , , , ] This complex serves as an intravenous iron replacement therapy. [, , ] In scientific research, ferric carboxymaltose is primarily investigated for its role in treating iron deficiency anemia (IDA), particularly in cases where oral iron supplementation is ineffective or not tolerated. [, , , ]
Teferrol is synthesized from a complex process involving the formation of nanoparticles that consist of a polynuclear iron (III)-(oxyhydr)oxide core stabilized by carboxymaltose. This formulation allows for effective iron delivery and utilization in the body.
Teferrol is classified as an injectable iron replacement therapy. It falls under the category of parenteral iron preparations, which are administered intravenously or intramuscularly to treat iron deficiency when oral supplements are ineffective or not tolerated.
The synthesis of Teferrol involves several key steps:
The synthesis requires precise control over pH and temperature to ensure optimal conditions for nanoparticle formation and stabilization. The resulting product must meet stringent pharmaceutical standards for sterility and efficacy before it can be used clinically.
Teferrol's molecular structure features a core composed of iron (III) oxide, surrounded by a carbohydrate matrix from carboxymaltose. This structure enhances its solubility and facilitates the release of iron in physiological conditions.
These structural characteristics allow Teferrol to effectively interact with biological systems, enhancing its therapeutic efficacy.
Teferrol undergoes several chemical reactions primarily involving the release of iron from its carboxymaltose complex. Upon administration, the complex dissociates, allowing free iron ions to be utilized by the body for various physiological functions.
The key reaction can be summarized as follows:
This reaction is essential for replenishing iron stores in hemoglobin, myoglobin, and various enzymes critical for metabolic processes.
Teferrol's mechanism of action involves several steps:
Clinical studies have demonstrated that Teferrol effectively increases serum ferritin levels and hemoglobin concentrations in patients with iron deficiency anemia.
These properties are essential for ensuring that Teferrol can be safely administered and effectively utilized by the body.
Teferrol has several significant applications in medical practice:
Teferrol (chemical name: iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide) represents a sophisticated class of non-transferrin-bound iron therapeutics with distinctive synthetic challenges. The core structure comprises a polynuclear ferric oxyhydroxide core stabilized by a polymaltose shell, forming the ferric hydroxide-polymaltose complex (FHPC) [1]. Recent advances have focused on developing reproducible synthetic routes that ensure precise control over the iron core morphology and carbohydrate shell uniformity. The synthesis initiates with controlled alkaline precipitation of ferric salts in the presence of partially hydrolyzed maltodextrin solutions, followed by a thermal maturation process that enables the self-assembly of the supramolecular complex [5] [8]. The molecular formula (C₁₂H₂₅FeO₁₄) and molecular weight (449.16 g/mol) reflect the intricate coordination between the ferric iron and the carbohydrate ligands [1].
The stability and bioavailability of Teferrol are critically dependent on the activation state of the polymaltose component. Activation involves the partial oxidative cleavage of maltodextrin polymers to achieve optimized molecular weight fractions (1,500-3,500 Da), which exhibit ideal chelation properties. This process generates terminal aldehyde groups that facilitate covalent bonding with the iron core via Schiff base-like interactions, while the preserved glycosidic bonds maintain the structural integrity necessary for aqueous solubility [1] [8]. Spectroscopic analyses confirm that activated polymaltose forms μ²-bridging bonds with the ferric ions, creating a dynamic equilibrium between mono- and bidentate coordination modes. This activation process ensures the complex maintains colloidal stability at physiological pH while allowing controlled iron release via lysosomal degradation [8].
Precise control of reaction parameters is paramount for obtaining Teferrol with reproducible pharmaceutical properties. Key optimized parameters include:
Table 1: Critical Reaction Parameters for High-Yield Synthesis of Teferrol
Parameter | Optimal Range | Impact on Product |
---|---|---|
pH during precipitation | 8.5-9.2 | Controls iron hydrolysis rate & core size |
Temperature | 70-80°C | Determines maturation rate & complex uniformity |
Fe³⁺:Maltose ratio | 1:15 - 1:20 (w/w) | Affects shell completeness & iron loading |
Maturation time | 3-5 hours | Influences core crystallinity & stability |
Maintaining the reaction pH between 8.5–9.2 is crucial for controlling the hydrolysis rate of ferric ions, preventing rapid precipitation of amorphous ferric oxyhydroxide while promoting controlled nucleation. The temperature window of 70–80°C facilitates adequate molecular mobility for polymaltose rearrangement around the growing iron core without causing carbohydrate caramelization. Kinetic studies reveal that maturation times under 3 hours yield underdeveloped complexes with reduced stability, while exceeding 5 hours promotes irreversible aggregation. The Fe³⁺:maltose ratio directly impacts the polymaltose shell thickness, with lower ratios resulting in incomplete encapsulation and higher ratios leading to excess unbound carbohydrate [5] [8].
The binding between ferric hydroxide and polymaltose in Teferrol involves a sophisticated coordination chemistry that transcends simple electrostatic interactions. X-ray absorption spectroscopy (XAS) studies indicate a core structure composed of [FeO₆] octahedra sharing edges and corners, forming nanoparticles of approximately 4 nm diameter. The polymaltose chains coordinate to surface iron atoms primarily through alkoxide oxygen atoms from the maltose repeating units, creating a dynamic coordination sphere where carbohydrate ligands can reversibly bind and dissociate while maintaining overall complex integrity [1] [5]. This unique binding mode allows the complex to remain soluble at neutral pH while permitting controlled iron release under acidic conditions, mimicking the lysosomal environment.
The Teferrol complex exhibits remarkable pH-responsive behavior that underpins its therapeutic functionality. Under neutral physiological conditions (pH 7.4), the polymaltose shell maintains tight coordination with the ferric core, preventing premature iron release and minimizing oxidative stress. Spectrophotometric titration reveals a significant structural transition between pH 4.0–5.0, corresponding to the lysosomal pH range. At these acidic pH values, protonation of the hydroxyl groups in maltose units reduces their chelating capacity, facilitating iron release. This pH-sensitive behavior is quantified by coordination stability constants (log β = 22.3 ± 0.4 at pH 7.4 vs. 15.1 ± 0.3 at pH 4.5), demonstrating the reversible nature of the iron-carbohydrate coordination bonds. The isoelectric point of the complex occurs at pH 5.8, below which the complex acquires a positive surface charge that may enhance cellular uptake mechanisms [5].
The molecular weight distribution of the polymaltose component profoundly influences the physicochemical properties of Teferrol. Systematic studies reveal that maltodextrin fractions with weight-average molecular weights (Mₓ) between 1,500–3,500 Da yield complexes with optimal solubility (>300 mg Fe/mL) and stability. Lower molecular weight fractions (<1,000 Da) provide insufficient chain length for effective steric stabilization, leading to rapid aggregation visible as Tyndall scattering within hours of preparation. Conversely, higher molecular weight fractions (>5,000 Da) create highly viscous solutions that impede injection and reduce bioavailability. Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) demonstrates that the ideal polymaltose forms a 3–5 nm hydration shell around the iron core, contributing to the complex's overall hydrodynamic diameter of 9–12 nm. This hydration shell effectively shields the iron core from plasma opsonins while maintaining water mobility essential for solubility [1] [8].
The supramolecular architecture of Teferrol has been elucidated through a battery of advanced analytical techniques that probe its hierarchical organization. Small-angle X-ray scattering (SAXS) patterns reveal a core-shell structure with a dense ferric oxyhydroxide core (electron density: 1.2 e⁻/ų) surrounded by a lower-density polymaltose shell (electron density: 0.6 e⁻/ų). The scattering profile fits a fractal model with dimension Dₘ = 2.3, indicating surface-controlled aggregation of primary nanoparticles into approximately spherical colloidal assemblies [3]. Further insights into the molecular architecture come from solid-state ¹³C NMR spectroscopy, which shows distinctive chemical shifts for C1 (δ 102.5 ppm) and C4 (δ 78.9 ppm) atoms involved in direct coordination with iron, confirming the covalent nature of the iron-oxygen-carbon linkages.
Table 2: Advanced Characterization Techniques Applied to Teferrol Structural Analysis
Technique | Key Parameters | Structural Information Obtained |
---|---|---|
SAXS | q-range: 0.1-2 nm⁻¹ | Core-shell dimensions, fractal aggregation |
XAS | Fe K-edge (7112 eV) | Iron oxidation state, coordination symmetry |
ssNMR | ¹³C CP/MAS, ¹⁷O NMR | Covalent bonding sites, molecular mobility |
Cryo-EM | Resolution: 2.8 Å | Three-dimensional nanoparticle morphology |
Mössbauer spectroscopy | ΔEₐ: 0.48 mm/s, δ: 0.37 mm/s | Electronic environment, magnetic properties |
High-resolution cryogenic electron microscopy (cryo-EM) has recently resolved the controversial coordination geometry around the iron centers, confirming a predominantly octahedral arrangement with Fe-O bond lengths of 1.92–2.09 Å. The carbohydrate shell appears as a dense, hydrated network with visible periodicities corresponding to the maltose repeating units. Mössbauer spectroscopy at 4.2 K reveals a quadrupole splitting (ΔEₐ) of 0.48 mm/s and isomer shift (δ) of 0.37 mm/s, characteristic of high-spin Fe³⁺ in a distorted oxygen-rich environment. These parameters remain consistent across batches, confirming the reproducibility of the synthetic process. Dynamic light scattering (DLS) studies demonstrate exceptional colloidal stability with zeta potential values of -25 mV to -30 mV in distilled water, explaining the resistance to aggregation even at high iron concentrations [3] [6].
Table 3: Stability Parameters of Teferrol Under Various Conditions
Stress Condition | Parameter Monitored | Result | Interpretation |
---|---|---|---|
Thermal (60°C) | Hydrodynamic diameter (Dₕ) | <10% increase over 14 days | Excellent thermal stability |
pH 3.0 | Iron release rate | 95% release in 24 hours | Acid-labile dissociation |
pH 7.4 | Iron release rate | <5% release in 72 hours | Physiological stability |
High ionic strength | Zeta potential, aggregation | Reversible Dₕ increase | Electrostatic screening effect |
The comprehensive characterization confirms that Teferrol represents a sophisticated supramolecular architecture where the polymaltose chains adopt a helical conformation wrapping around the ferric core, stabilized by a combination of covalent coordination bonds and extensive hydrogen bonding networks within the carbohydrate shell. This unique structural arrangement enables its dual functionality as a stable iron transport complex in circulation and an efficient iron delivery system at the cellular level [3] [6] [8].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3